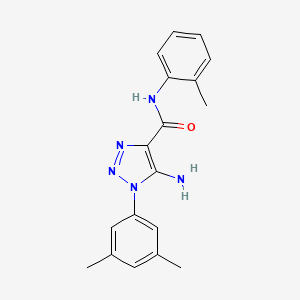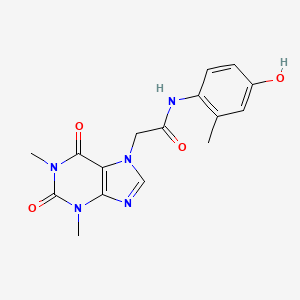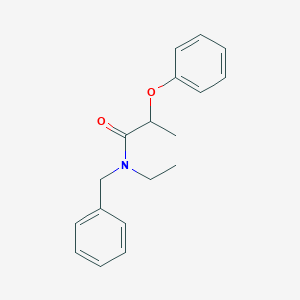![molecular formula C16H15ClN2O3S B4939124 N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4939124.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as ML-18, and it belongs to the class of benzamide derivatives. ML-18 has been found to exhibit promising results in various research studies, making it a subject of interest for many researchers.
作用機序
The mechanism of action of ML-18 is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. ML-18 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects
ML-18 has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. ML-18 has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has been shown to reduce the expression of various genes involved in inflammation and immune response.
実験室実験の利点と制限
ML-18 has several advantages for lab experiments. The compound is relatively easy to synthesize, and it exhibits low toxicity in vitro. ML-18 has also been found to exhibit good stability in various conditions, making it suitable for long-term storage. However, ML-18 has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer to cells in vitro. ML-18 also exhibits low bioavailability in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
ML-18 has several potential future directions in scientific research. The compound has shown promising results in various preclinical studies, and it may have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of ML-18 and to optimize its pharmacokinetic properties. Additionally, ML-18 may have potential as a lead compound for the development of new drugs with similar structures and activities.
合成法
The synthesis of ML-18 involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-chlorophenethylamine to form N-{2-[(4-chlorophenyl)thio]ethyl}-4-methyl-3-nitrobenzamide. The synthesis of ML-18 has been reported in various research articles, and the compound has been synthesized using different methods.
科学的研究の応用
ML-18 has been extensively studied for its potential as a therapeutic agent. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-proliferative properties. ML-18 has also been studied for its potential as an anti-microbial agent. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-2-3-12(10-15(11)19(21)22)16(20)18-8-9-23-14-6-4-13(17)5-7-14/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRQJGIVRXOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B4939053.png)
![11,11-dimethyl-8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4939058.png)
![(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)
![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939071.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4939075.png)

![N-(4-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4939084.png)
![4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4939089.png)
![N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B4939116.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine](/img/structure/B4939139.png)
![1-ethyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B4939147.png)
